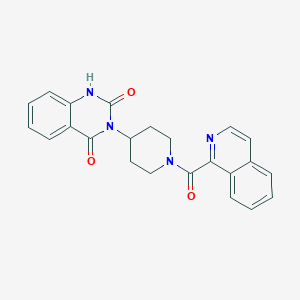

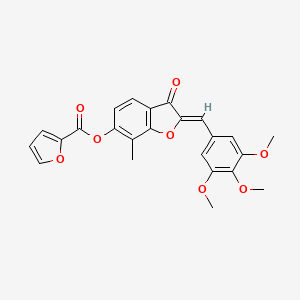

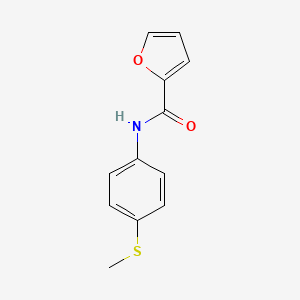

![molecular formula C16H16N2O4S2 B2836718 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 2097931-89-8](/img/structure/B2836718.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bithiophene moiety, the introduction of the pyrrolidinone ring, and the attachment of the acetamide group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bithiophene, pyrrolidinone, and acetamide moieties. The compound would likely exhibit the typical properties of these types of structures, such as aromaticity in the bithiophene moiety and the potential for hydrogen bonding in the pyrrolidinone and acetamide groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the bithiophene moiety might participate in electrophilic aromatic substitution reactions. The pyrrolidinone ring could potentially be opened under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bithiophene moiety might confer increased stability and rigidity to the molecule, while the pyrrolidinone and acetamide groups could enhance its solubility in polar solvents .科学的研究の応用

Corrosion Inhibition

The compound's derivatives have been investigated as corrosion inhibitors. Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and tested their corrosion prevention efficiencies in acidic and oil mediums, showing promising results (Yıldırım & Cetin, 2008).

Electrochemical Studies

Barsch and Beck (1996) explored the overoxidation of polythiophenes, like bithiophene, in acetonitrile electrolytes, providing insights into the electrochemical behavior of such compounds (Barsch & Beck, 1996).

Synthesis and Structural Analysis

Corbier et al. (2000) discussed the synthesis and structure of a pseudodipeptide involving a similar compound, highlighting the conformation and intramolecular interactions (Corbier et al., 2000).

Electropolymerization for Electrochromic Devices

Carbas et al. (2014) synthesized a new monomer related to bithiophene and discussed its electropolymerization for use in electrochromic devices, demonstrating its multichromic properties (Carbas et al., 2014).

Photochemical Applications

Gramain et al. (1979) investigated the photooxydation of lactams and amides, including compounds similar to the one , to produce imides and hydroperoxides, which can be relevant in photodynamic therapy and photochemical synthesis (Gramain et al., 1979).

Organic Synthesis and Medicinal Chemistry

Various studies have explored the use of related compounds in organic synthesis and the development of pharmaceutically active compounds. For example, Fort (2002) described processes for producing pharmaceutically effective derivatives (Fort, 2002).

Spectroscopic and Quantum Mechanical Studies

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, illustrating the potential of such compounds in dye-sensitized solar cells and as non-linear optical materials (Mary et al., 2020).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S2/c19-10(11-3-4-13(24-11)12-2-1-7-23-12)8-17-14(20)9-18-15(21)5-6-16(18)22/h1-4,7,10,19H,5-6,8-9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQVOAKMQYBKAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenethyl)-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2836636.png)

![1,3-Thiazol-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2836644.png)

![Methyl 3-formyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2836646.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2836648.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2836654.png)